molecular formula C4H6N4O2 B3070677 3-(2H-tetrazol-5-yl)-propionic acid CAS No. 100508-42-7

3-(2H-tetrazol-5-yl)-propionic acid

Cat. No. B3070677
CAS RN: 100508-42-7
M. Wt: 142.12 g/mol
InChI Key: SSTPUPJGNDJBTO-UHFFFAOYSA-N
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Description

3-(2H-tetrazol-5-yl)-propionic acid is a compound that belongs to the class of organic compounds known as tetrazoles . Tetrazoles are compounds containing a tetrazole ring, which is a five-member aromatic ring with four nitrogen atoms and one carbon atom .


Synthesis Analysis

The synthesis of tetrazole derivatives can be achieved through various methods. One common approach involves the use of triethyl orthoformate and sodium azide . Another method involves the reaction of alcohols and aldehydes . Additionally, isocyanides can also be used in the synthesis of tetrazole derivatives .


Molecular Structure Analysis

Tetrazole is a nitrogen-rich heterocycle possessing both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .


Chemical Reactions Analysis

Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . This property allows them to participate in a variety of chemical reactions. For instance, tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Scientific Research Applications

Organic Synthesis and Click Chemistry

These applications highlight the versatility and potential impact of 3-(2H-tetrazol-5-yl)-propionic acid in various scientific domains. Researchers continue to explore its properties, leading to exciting discoveries and innovations. If you’d like more detailed information on any specific application, feel free to ask! 🌟

Future Directions

The future directions of research involving 3-(2H-tetrazol-5-yl)-propionic acid and other tetrazole derivatives are promising. Given their wide range of biological activities and unique chemical properties, they are of interest in the fields of material and medicinal chemistry . Furthermore, their potential as therapeutic agents against various proteins has been demonstrated in molecular docking studies .

properties

IUPAC Name

3-(2H-tetrazol-5-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c9-4(10)2-1-3-5-7-8-6-3/h1-2H2,(H,9,10)(H,5,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTPUPJGNDJBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C1=NNN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2H-tetrazol-5-yl)-propionic acid

CAS RN

100508-42-7
Record name 3-(2H-1,2,3,4-tetrazol-5-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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